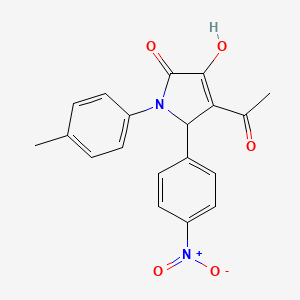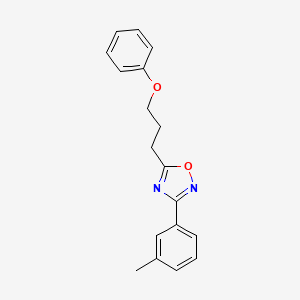![molecular formula C19H25N5S B5184879 3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5184879.png)
3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has recently gained attention in the scientific community due to its potential use in medical research. This compound is a type of indole derivative and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, this compound has been found to have a high selectivity for cancer cells, making it a potential candidate for targeted therapies.
One of the main limitations of using this compound in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that accurately assess its effects.
Orientations Futures
There are several future directions that could be explored in the research of 3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole. One potential direction is to further investigate its potential as a cancer therapy. This could involve testing the compound in animal models and conducting clinical trials in humans.
Another potential direction is to explore its neuroprotective effects. This could involve testing the compound in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound. This could make it more accessible for researchers and potentially lead to the development of new therapies based on this compound.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. Its potential as a cancer therapy and neuroprotective agent make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential limitations. With continued research, this compound may hold the key to developing new and effective therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of 3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a complex process that involves several steps. The first step involves the reaction of 2-chloroethylamine hydrochloride with sodium sulfide to form 2-(ethylthio)ethylamine. This intermediate is then reacted with 5-bromo-2-propyl-1H-indole to form the desired compound.
Applications De Recherche Scientifique
3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
3-(2-piperidin-1-ylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5S/c1-2-10-24-16-9-5-4-8-15(16)17-18(24)20-19(22-21-17)25-14-13-23-11-6-3-7-12-23/h4-5,8-9H,2-3,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKFHSVQMJAIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5184804.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-methyl-3-furamide](/img/structure/B5184818.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5184826.png)
![4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5184833.png)

![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5184853.png)


![9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5184883.png)

![N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184893.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5184914.png)